molecular formula C6H4BrN3 B156513 4-BroMopyrrolo[2,1-f][1,2,4]triazine CAS No. 310436-61-4

4-BroMopyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B156513
CAS No.: 310436-61-4
M. Wt: 198.02 g/mol
InChI Key: YQVMCGYJLCKMEN-UHFFFAOYSA-N
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Description

4-BroMopyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound with the molecular formula C6H4BrN3 It is characterized by a fused ring system consisting of a pyrrole ring and a triazine ring

Scientific Research Applications

4-BroMopyrrolo[2,1-f][1,2,4]triazine has a wide range of applications in scientific research:

Safety and Hazards

The safety information for 4-Bromopyrrolo[2,1-f][1,2,4]triazine includes hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Future Directions

Given its role in the synthesis of kinase inhibitors, 4-Bromopyrrolo[2,1-f][1,2,4]triazine is likely to continue to be a subject of interest in the development of new cancer therapies . As our understanding of cancer biology grows, so too will the potential applications of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-BroMopyrrolo[2,1-f][1,2,4]triazine can be achieved through several methods. One common approach involves the cyclization of pyrrole derivatives. For instance, the treatment of pyrroles with phosphorus tribromide, bromine, and triethylamine in dichloromethane can yield the desired compound . Another method involves the formation of triazinium dicyanomethylide, followed by cyclization .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of transition metal catalysts to facilitate the cyclization reactions and improve yield .

Chemical Reactions Analysis

Types of Reactions: 4-BroMopyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,1-f][1,2,4]triazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Comparison with Similar Compounds

Uniqueness: 4-BroMopyrrolo[2,1-f][1,2,4]triazine is unique due to the presence of the bromine atom, which can be further functionalized to create a variety of derivatives with different properties. This makes it a versatile compound for use in various fields of research and industry .

Properties

IUPAC Name

4-bromopyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-6-5-2-1-3-10(5)9-4-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVMCGYJLCKMEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620552
Record name 4-Bromopyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

310436-61-4
Record name 4-Bromopyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromopyrrolo[2,1-f][1,2,4]triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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